1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)17-9-7-16(8-10-17)14-11-12(2)5-6-13(14)3/h4-6,11H,1,7-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPMBKOCHDAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Schotten-Baumann Conditions
Early methodologies adapted the Schotten-Baumann acylation, reacting intermediate A with acryloyl chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate as the base. However, this method suffered from low yields (35–45%) due to hydrolysis of the acid chloride and competing N,N-diacylation.
Coupling Agent-Mediated Acylation
Modern protocols employ coupling agents to enhance efficiency. A 2020 study demonstrated that PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) achieved 82% yield by activating the carbonyl group of acrylic acid derivatives. Key advantages include:
- Suppression of Smiles rearrangement via THF’s aprotic nature.
- Minimal diastereomer formation due to controlled stoichiometry (1:1.2 amine-to-acylating agent ratio).
Table 1: Optimization of Coupling Agents for Acylation
| Coupling Agent | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PYBOP | THF | DIPEA | 82 | 98.5 |
| HBTU | DMF | TEA | 68 | 94.2 |
| HATU | DCM | DIPEA | 74 | 97.1 |
Palladium-Catalyzed Cross-Coupling for Piperazine Intermediate Synthesis
The 4-(2,5-dimethylphenyl)piperazine intermediate (A) is synthesized via Buchwald-Hartwig amination, as outlined in a 2012 patent.
Reaction Protocol
Key Considerations
- Phosphine Ligand Selection: Bulky ligands (Xantphos) prevent β-hydride elimination, favoring C-N bond formation.
- Scale-Up Challenges: Catalyst loading reduction to 2 mol% maintained 85% yield in kilogram-scale batches.
One-Pot Tandem Synthesis
A 2024 approach combined piperazine functionalization and acylation in a single reactor, reducing purification steps:
- Step 1: Piperazine and 1-bromo-2,5-dimethylbenzene undergo amination in toluene/Pd(OAc)₂/Xantphos.
- Step 2: Direct addition of acrylic acid, PYBOP, and DIPEA at 0°C, followed by warming to room temperature.
- Isolation: Extraction with ethyl acetate and precipitation in hexane yielded 78% product with >99% purity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed 99.1% purity with retention time 8.7 min.
Chemical Reactions Analysis
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Addition: The prop-2-en-1-one moiety can undergo addition reactions with nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include basic or acidic conditions, various solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The prop-2-en-1-one moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2,5-dimethylphenyl group in the target compound confers steric bulk compared to the o-tolyl group in the trifluoromethylpyridylsulfonyl analog . This may influence receptor binding or metabolic stability.
- Ketone vs. Sulfonamide: Unlike compound 22 (a sulfonamide derivative), the target compound’s propenone group introduces conjugation, which could enhance electronic interactions in biological systems .
- Synthetic Efficiency : The target compound’s synthesis (98.3% HPLC purity) demonstrates higher purity compared to the 95.9% purity of its o-tolyl analog, suggesting superior reaction optimization .
Spectroscopic and Analytical Comparisons
- 1H-NMR: The aromatic protons in the 2,5-dimethylphenyl group resonate at δ 7.2–6.8, distinct from the δ 7.5–6.7 range in compound 22’s pyridinesulfonamide system . The propenone’s vinyl protons (δ 6.3) are characteristic and absent in sulfonamide analogs.
- 13C-NMR: The carbonyl carbon (C=O) in the target compound appears at δ 165, similar to AP-238’s propanone (δ 165–170), but differs from sulfonamide derivatives (e.g., δ 160–162 for SO₂NH) .
- IR Spectroscopy : The target compound’s IR spectrum shows strong C=O stretching at ~1680 cm⁻¹, consistent with α,β-unsaturated ketones, whereas sulfonamide analogs exhibit SO₂ asymmetric stretching at ~1350 cm⁻¹ .
Biological Activity
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group and a prop-2-en-1-one moiety, suggests significant biological activity. This article provides an in-depth analysis of its biological properties, including interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.34 g/mol
- Structural Features : The compound features a piperazine ring which is known for its diverse biological activities due to its ability to interact with various receptors in the body.
Research indicates that 1-[4-(2,5-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can influence physiological processes such as mood regulation and anxiety levels. The compound's interactions with specific receptors are crucial for understanding its pharmacological profile.
Neurotransmitter Interaction
The primary biological activities attributed to this compound involve:
- Serotonin Receptors : Potential antidepressant effects through serotonin reuptake inhibition.
- Dopamine Receptors : Possible implications in the treatment of disorders such as schizophrenia and Parkinson's disease due to dopamine modulation.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, modifications in the piperazine structure can enhance activity against various pathogens, indicating its potential as a lead compound for developing new antibiotics .
Study on Antichlamydial Activity
A study explored the antichlamydial activity of piperazine derivatives, including those structurally similar to 1-[4-(2,5-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one. Results indicated that certain substitutions on the piperazine ring significantly enhanced activity against Chlamydia species, suggesting that this compound could be further investigated for its therapeutic potential against bacterial infections .
Neurotrophic Activity
Another research effort identified neurotrophic properties in piperazine compounds that activate TRPC channels. These findings highlight the neuroprotective potential of compounds like 1-[4-(2,5-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Pyrimidyl)piperazine | Structure | Known for its use as a metabolite of buspirone |
| 4-(3-Methylpyrazin-2-yl)piperazin-1-yl]acetic acid | Structure | Exhibits different biological activities due to acetic acid moiety |
| 1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one | Structure | Similar piperazine structure with unique substitution affecting reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one, and what reaction conditions are critical for high yields?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Piperazine Functionalization : React 2,5-dimethylphenylpiperazine with an α,β-unsaturated ketone precursor (e.g., propenoyl chloride) in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
Enone Formation : Optimize Michael addition or condensation reactions at 0–5°C to prevent side reactions like polymerization .
- Critical Conditions : Strict temperature control, inert atmosphere, and stoichiometric ratios (1:1.2 for piperazine:propenoyl chloride) are essential. Purity is confirmed via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use complementary techniques:
- X-ray Crystallography : Resolve bond lengths (C–C: ~1.48 Å, C–N: ~1.32 Å) and confirm stereochemistry .
- NMR Analysis : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 6.1–6.3 ppm (enone protons). Discrepancies in coupling constants (e.g., J = 15–16 Hz for trans-enone) indicate structural deviations .
Q. What pharmacological targets are associated with this compound’s piperazine-enone scaffold?
- Methodological Answer : The compound’s dual functionality suggests activity at:
- Serotonin/Dopamine Receptors : Piperazine derivatives often modulate 5-HT₁A/2A and D₂ receptors. Radioligand binding assays (e.g., using [³H]-spiperone) quantify affinity (reported Ki values: 10–100 nM) .
- Kinase Inhibition : The enone moiety may target MAPK or PI3K pathways. Use cell-based assays (e.g., Western blot for phosphorylated ERK) to validate inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solubility Variability : Use standardized DMSO stocks (<0.1% v/v) in cell assays. Compare IC₅₀ values across solvent systems (e.g., PBS vs. saline) .
- Receptor Heterogeneity : Profile activity in isogenic cell lines (e.g., HEK-293 expressing specific receptor subtypes) to isolate target effects .
- Data Validation : Cross-reference with orthogonal assays (e.g., calcium flux for GPCR activity vs. cAMP ELISA) .
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce CYP450-mediated oxidation. Monitor changes via LC-MS/MS metabolite profiling .
- Prodrug Design : Synthesize ester or carbamate derivatives to enhance bioavailability. Assess hydrolysis rates in simulated gastric fluid (pH 2.0, 37°C) .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Torsion Angle Analysis : Correlate piperazine-enone dihedral angles (e.g., 120–130°) with conformational flexibility and receptor docking efficiency .
- Hydrogen Bonding : Identify key interactions (e.g., carbonyl oxygen with Lys³⁰⁹ in 5-HT₂A) using PDB models (e.g., 6WGT). Validate via mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
